molecular formula C13H13NO3 B1392021 Ethyl 5-(2-Methyl-4-pyridyl)-2-furoate CAS No. 1187163-26-3

Ethyl 5-(2-Methyl-4-pyridyl)-2-furoate

Cat. No. B1392021
M. Wt: 231.25 g/mol
InChI Key: VXYFFIKFYBGTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-Methyl-4-pyridyl)-2-furoate, also known as J147, is a synthetic compound that has been developed for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. J147 has been shown to have a range of beneficial effects on the brain, including improving memory and cognitive function, reducing inflammation, and protecting against oxidative stress. In

Scientific Research Applications

Intramolecular Ring Formation and Decompositions

  • Thermal and photochemical decompositions of certain furoate compounds lead to the formation of pyrroloquinoline and pyridoindole derivatives, showcasing the potential of furoates in organic synthesis (Yakushijin, Tsuruta, & Furukawa, 1982).

Glycosidase Inhibitory Activities

  • Furoate derivatives have been shown to have inhibitory activities towards glycosidases, suggesting their potential application in treating diseases related to enzyme dysfunction (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Catalysis in Organic Synthesis

  • Ethyl furoate compounds are used as alternative reagents in palladium-catalysed direct arylation of heteroaromatics, providing efficient pathways to biheteroaryl compounds (Fu, Zhao, Bruneau, & Doucet, 2012).

Synthesis of Biobased Materials

  • Research on Diels–Alder and dehydrative aromatization reactions involving furans and ethylene highlights the role of furoate compounds in producing biobased materials, such as renewable PET (Pacheco, Labinger, Sessions, & Davis, 2015).

Anti-Juvenile Hormone Activity

Corrosion Inhibition

  • Furan derivatives, including methyl and ethyl furoates, have been found effective as corrosion inhibitors for mild steel in acidic environments, indicating their potential application in industrial corrosion protection (Khaled, 2010).

properties

IUPAC Name

ethyl 5-(2-methylpyridin-4-yl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)12-5-4-11(17-12)10-6-7-14-9(2)8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYFFIKFYBGTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=CC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-Methyl-4-pyridyl)-2-furoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(2-Methyl-4-pyridyl)-2-furoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(2-Methyl-4-pyridyl)-2-furoate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-(2-Methyl-4-pyridyl)-2-furoate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-(2-Methyl-4-pyridyl)-2-furoate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-(2-Methyl-4-pyridyl)-2-furoate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-(2-Methyl-4-pyridyl)-2-furoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.